

Avapritinib In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: Avapritinib

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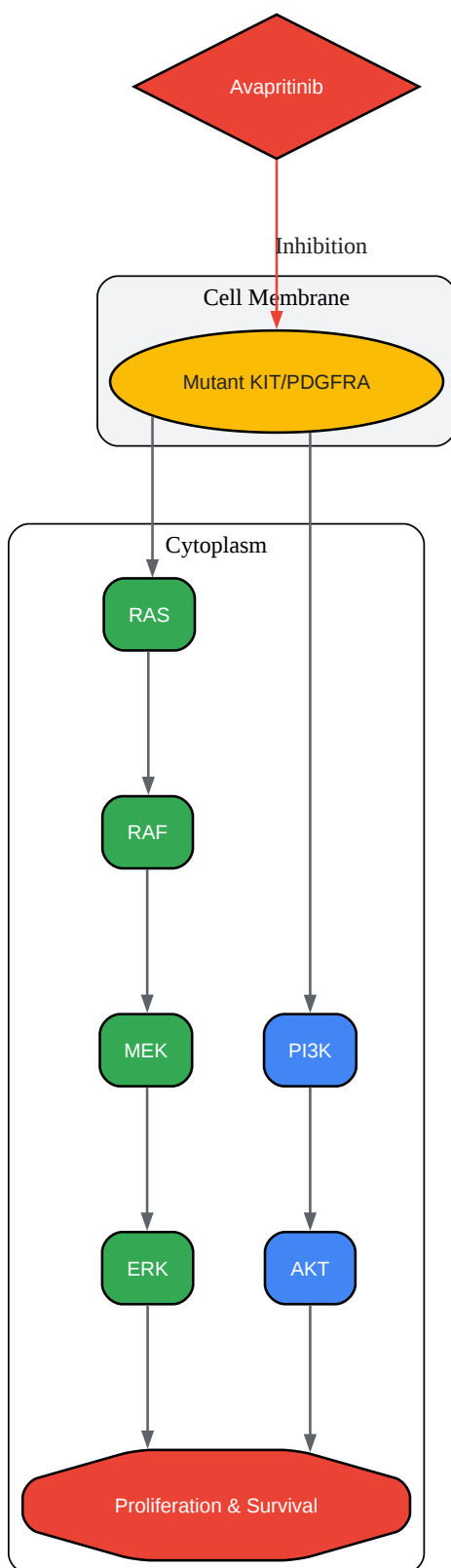
Abstract

Avapritinib (AYVAKIT™) is a potent and selective tyrosine kinase inhibitor targeting gain-of-function mutations in the KIT proto-oncogene and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1][2] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors, and various KIT exon 17 mutations.[1][3][4] These mutations are key drivers in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[1][5] This document provides a comprehensive overview of the in vitro assays used to characterize the activity of **avapritinib**, including detailed protocols and data presentation.

Mechanism of Action

Avapritinib functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of active KIT and PDGFRA kinases.[6][7] In cancer cells harboring activating mutations in these receptors, such as KIT D816V or PDGFRA D842V, the kinases are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[6][8] By inhibiting the autophosphorylation of these mutant kinases, **avapritinib** effectively blocks these downstream signals, inducing apoptosis and inhibiting tumor cell growth.[6][9]

Below is a diagram illustrating the signaling pathway targeted by **avapritinib**.



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Avapritinib inhibits mutant KIT/PDGFR signaling.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **avapritinib** against various mutant kinases and cell lines.

Table 1: Biochemical Kinase Inhibition

Target Kinase	IC50 (nM)
KIT D816V	0.27[1]
PDGFRA D842V	0.24[1]
KIT Exon 17 Mutants	~0.5[1]
PDGFRα D842V	0.5[4]

Table 2: Cellular Autophosphorylation Inhibition

Cell Line	Target Mutant	IC50 (nM)
HMC-1.2	KIT D816V	4[1]
P815	KIT D816Y	22[1][4]
Kasumi-1	KIT N822K	40[1]
Ba/F3	PDGFRA D842V	30[4][9]

Table 3: Cell Proliferation Inhibition

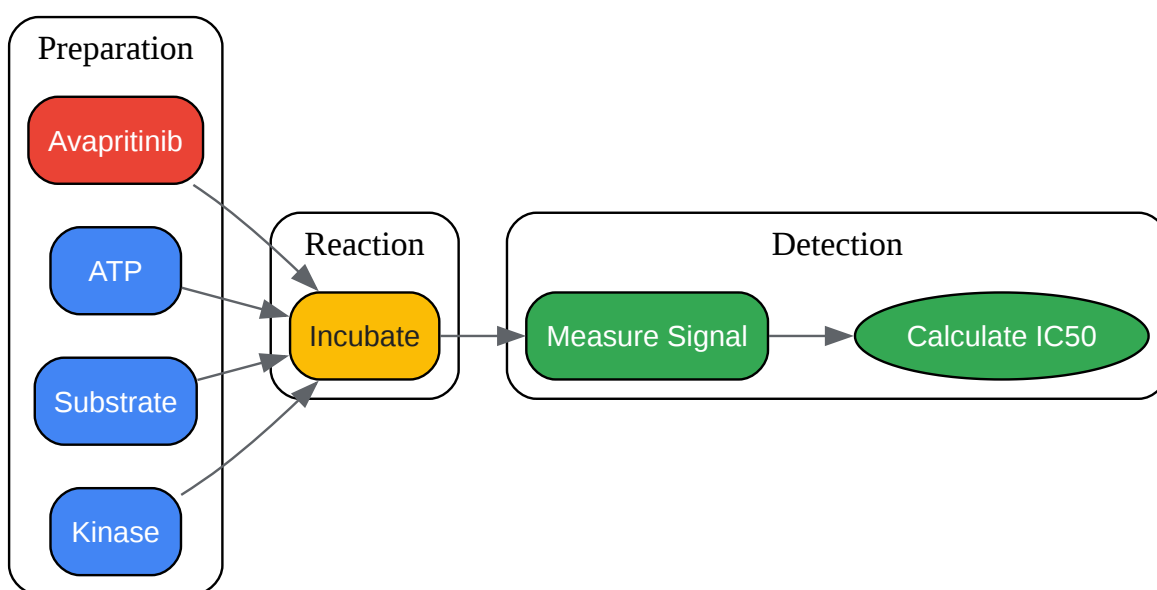
Cell Line	Target Mutant	IC50 (nM)
Kasumi-1	KIT N822K	75[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of **avapritinib** on the enzymatic activity of purified kinases.



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Workflow for a biochemical kinase inhibition assay.

Materials:

- Purified recombinant kinase (e.g., KIT D816V, PDGFRA D842V)
- Kinase substrate (e.g., poly-Glu, Tyr peptide)
- ATP (Adenosine triphosphate)
- **Avapritinib**, serially diluted
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 384-well plates

- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Plate reader

Protocol:

- Prepare serial dilutions of **avapritinib** in DMSO and then dilute in assay buffer.
- Add 5 µL of the diluted **avapritinib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 µL of a solution containing the kinase and substrate to each well.
- Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Incubate for the recommended time to allow the detection signal to develop.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Plot the signal intensity against the logarithm of the **avapritinib** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Autophosphorylation Assay

This assay measures the ability of **avapritinib** to inhibit the phosphorylation of its target kinases within a cellular context.

Materials:

- Cancer cell lines expressing mutant kinases (e.g., HMC-1.2, P815, Kasumi-1)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
- **Avapritinib**, serially diluted
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Antibodies:
 - Primary antibody against the phosphorylated form of the target kinase (e.g., anti-p-KIT, anti-p-PDGFR)
 - Primary antibody against the total protein of the target kinase (e.g., anti-KIT, anti-PDGFR)
 - Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorescent dye)

- Western blot or ELISA reagents

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Treat the cells with various concentrations of **avapritinib** or DMSO for 2-4 hours.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Analyze the phosphorylation status of the target kinase using either Western blot or ELISA.
 - Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
 - ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the total and phosphorylated protein.
- Quantify the band intensity (Western blot) or absorbance (ELISA).
- Normalize the phosphorylated protein signal to the total protein signal.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of **avapritinib** on the growth and viability of cancer cell lines.



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